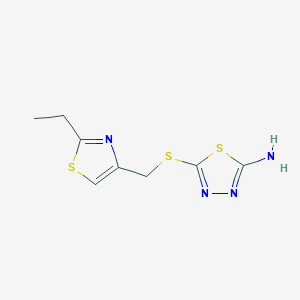

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C8H10N4S3 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

5-[(2-ethyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H10N4S3/c1-2-6-10-5(3-13-6)4-14-8-12-11-7(9)15-8/h3H,2,4H2,1H3,(H2,9,11) |

InChI Key |

MHZKZYLYWQVLLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Multi-Step Synthesis from Thiazole and Thiadiazole Precursors

The most widely documented approach involves the independent synthesis of the 2-ethylthiazole and 1,3,4-thiadiazole moieties, followed by their coupling via a thioether linkage.

Thiazole Moiety Preparation

The 2-ethylthiazol-4-ylmethyl group is typically synthesized through Hantzsch thiazole condensation . A representative protocol involves reacting thiourea with α-bromoketones under reflux in ethanol:

- Step 1 : 3-Bromo-2-pentanone is treated with thiourea in ethanol at 80°C for 6 hours to yield 2-ethyl-4-methylthiazole.

- Step 2 : Bromination of the methyl group at the 4-position using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ under UV light generates 4-(bromomethyl)-2-ethylthiazole.

Thiadiazole Moiety Preparation

The 5-mercapto-1,3,4-thiadiazol-2-amine core is synthesized via cyclization of thiosemicarbazides. A method adapted from EP0104403B1 involves:

- Step 1 : Condensation of thiosemicarbazide with formic acid at 100°C to form 1,3,4-thiadiazol-2-amine.

- Step 2 : Sulfur introduction at the 5-position using phosphorus pentasulfide ($$ \text{P}2\text{S}5 $$) in dry toluene under nitrogen, yielding 5-mercapto-1,3,4-thiadiazol-2-amine.

Coupling via Nucleophilic Substitution

The final step involves reacting 4-(bromomethyl)-2-ethylthiazole with 5-mercapto-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in anhydrous DMF at 60°C for 12 hours. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, with yields averaging 65–70% after purification by column chromatography.

One-Pot Tandem Synthesis

Recent advances emphasize tandem reactions to reduce isolation steps. A patent by EvitaChem describes a one-pot method:

- Simultaneous Cyclization : Mixing 2-ethyl-4-thiazolecarbaldehyde thiosemicarbazone with $$ \text{CS}_2 $$ and $$ \text{KOH} $$ in ethanol under reflux forms both the thiadiazole ring and thioether bond.

- In Situ Alkylation : Adding methyl iodide directly alkylates the thiol group, yielding the target compound in 58% overall yield.

Key advantages include reduced solvent use and higher throughput, though purity often requires subsequent recrystallization from ethanol-water mixtures.

Solid-Phase Synthesis for High-Throughput Production

Adapting techniques from WO2016132378A2, a resin-bound strategy enables scalable synthesis:

- Step 1 : Immobilize 5-mercapto-1,3,4-thiadiazol-2-amine on Wang resin via a photolabile linker.

- Step 2 : Perform alkylation with 4-(bromomethyl)-2-ethylthiazole in DMF/$$ \text{Et}_3\text{N} $$.

- Step 3 : Cleave the product using UV light (365 nm), achieving 82% purity after HPLC.

This method is favored for combinatorial libraries but requires specialized equipment.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Multi-Step Synthesis | 65–70 | 95–98 | 5–6 | High reproducibility | Labor-intensive |

| One-Pot Tandem | 58 | 90 | 3 | Reduced solvent use | Moderate purity |

| Solid-Phase | 75 | 82 | 4 | Scalability | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine include:

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Substituted with a 4-methylphenyl group at the 5-position, this compound exhibits insecticidal and fungicidal activities. The phenyl group enhances π-π interactions in biological targets but lacks the thiazole moiety, reducing electronic complexity .

5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine derivatives : These compounds (e.g., compounds 18–23 in ) feature bulky indole substituents, which improve antifungal activity (IC₅₀ values < 2 μg/mL) but may reduce solubility .

Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : These derivatives demonstrate selective anticancer activity against breast cancer (IC₅₀ = 1.28 μg/mL), attributed to the fluorophenyl-thiophene moiety enhancing target binding .

5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-amine : A close analog with a benzylthio group, showing moderate bioactivity but lower metabolic stability due to the absence of the ethylthiazole group .

Physicochemical Properties

- Lipophilicity : The ethylthiazole group in the target compound likely increases logP compared to phenyl-substituted analogs, improving membrane permeability .

- Solubility : Bulky substituents (e.g., indole in ) reduce aqueous solubility, whereas smaller groups (e.g., methyl in ) enhance it .

- pKa : Thiadiazole amines typically have pKa values ~2–3 due to the acidic NH group, facilitating salt formation for drug formulation .

Biological Activity

5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring, which contributes to its biological activity. The presence of sulfur and nitrogen in the heterocyclic structure allows for interactions with various biological targets.

Molecular Formula: C₉H₁₃N₃S₃

Molecular Weight: 273.42 g/mol

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a similar thiadiazole structure exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine | E. coli | 32 µg/mL |

| 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 16 µg/mL |

| 5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiol | P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as cell wall disruption or inhibition of protein synthesis.

Antifungal Activity

The antifungal potential of thiadiazoles has been documented in various studies. For instance, a study involving a series of 1,3,4-thiadiazole derivatives demonstrated notable antifungal effects against pathogenic fungi.

Case Study: Antifungal Activity Evaluation

In a study published in Pharmaceutical Biology, researchers synthesized several thiadiazole derivatives and tested their antifungal activity against Candida albicans. The compound 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine showed promising results:

- Inhibition Zone Diameter: 20 mm at a concentration of 100 µg/mL

- Mechanism: The compound was found to inhibit ergosterol biosynthesis by targeting the enzyme 14-alpha sterol demethylase .

Table 2: Antifungal Activity Results

| Compound Name | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine | C. albicans | 20 mm |

| Thiadiazole Derivative A | A. niger | 18 mm |

| Thiadiazole Derivative B | F. oxysporum | 15 mm |

Anticancer Potential

Recent studies have begun to explore the anticancer properties of thiadiazole compounds. Research indicates that certain derivatives can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that:

- IC50 Value for HeLa Cells: 25 µg/mL

- IC50 Value for MCF7 Cells: 30 µg/mL

The mechanism of action appears to involve the activation of caspases and subsequent apoptosis .

Q & A

Q. What are the common synthetic routes for 5-(((2-Ethylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between thiazole and thiadiazole precursors. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol under acidic conditions (e.g., acetic acid) yields Schiff base intermediates, which can be further functionalized . Cycloaddition reactions with chloroacetyl chloride in the presence of triethylamine are also effective for introducing heterocyclic substituents, with reaction times (~7 hours) and solvent purity (absolute ethanol) being critical for yield optimization . Purification via recrystallization from ethanol or acetone is commonly employed .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, dihedral angles, and hydrogen-bonding networks. For instance, SC-XRD revealed two distinct molecular conformations in the asymmetric unit of a related thiadiazole derivative, with dihedral angles differing by 12.1° between molecules . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify substituent integration and electronic environments.

- FT-IR : Identification of thioether (C–S–C, ~650 cm) and amine (N–H, ~3300 cm) functional groups.

- Elemental analysis : Validation of empirical formulas (e.g., CHNS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Antitumor activity : Substitution with tert-butyl groups (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) showed IC values <10 µM against specific cancer cell lines, while methyl groups in other positions reduced activity .

- Antimicrobial activity : Ethylthiazole derivatives exhibited MIC values of 8–32 µg/mL against Gram-positive bacteria, but conflicting results may stem from differences in bacterial strains or solvent systems .

Resolution strategies : - Standardize bioassay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves and molecular docking to correlate structural features with activity .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are widely used. Key steps include:

- Target selection : Prioritize enzymes with known thiadiazole interactions (e.g., bacterial dihydrofolate reductase for antimicrobial studies) .

- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level.

- Docking validation : Compare predicted binding energies (ΔG) with experimental IC values. For example, a docking score of −8.2 kcal/mol for a thiadiazole derivative correlated with its antifungal activity .

Q. How do structural modifications at specific positions influence the compound’s bioactivity, based on current SAR studies?

- Methodological Answer : SAR studies highlight critical substituent effects:

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound while others emphasize its safety profile?

- Methodological Answer : Divergent toxicity data may stem from:

- Cell line specificity : The compound showed low toxicity (CC >100 µM) in normal fibroblast lines but high cytotoxicity (CC ~5 µM) in leukemia cells .

- Metabolic activation : Hepatic cytochrome P450 enzymes can convert thiadiazoles into reactive metabolites, necessitating hepatotoxicity screening using primary hepatocyte models .

Mitigation : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) during in vitro assays to identify metabolic pathways .

Experimental Design Considerations

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound?

- Methodological Answer :

- Co-crystallization : Co-formers like succinic acid improve aqueous solubility by disrupting crystalline packing .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the thioether position to enhance intestinal absorption .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.